Alexa Fluor 647 NHS Ester

Catalog No.
S12758162
CAS No.
M.F
C39H47N3O16S4
M. Wt
942.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alexa Fluor 647 NHS Ester

Product Name

Alexa Fluor 647 NHS Ester

IUPAC Name

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

Molecular Formula

C39H47N3O16S4

Molecular Weight

942.1 g/mol

InChI

InChI=1S/C39H47N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-17,25-26H,7-10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

WTYBXOVGGRVXPB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Alexa Fluor 647 NHS Ester is a widely used amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules. It belongs to the sulfonated carbocyanine class of dyes, a modification that enhances water solubility and reduces the aggregation tendencies often seen with other cyanine dyes. [REFS-1, REFS-2] This dye is characterized by its intense brightness, high photostability, and fluorescence emission in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples. [REFS-3, REFS-4] The N-hydroxysuccinimide (NHS) ester functional group provides a reliable method for creating stable amide bonds with primary amines on target molecules under common laboratory buffering conditions.

Research Fit

Workflow Amine-reactive labeling of proteins, antibodies, and biomolecules
Spectral Fit Far-red emission compatible with standard 633 nm laser lines
Use Context Flow cytometry, fluorescence microscopy, super-resolution imaging

While other far-red amine-reactive dyes like Cy5 NHS Ester are spectrally similar, they are not direct functional substitutes for Alexa Fluor 647 NHS Ester. Critical performance differences in photostability, conjugate brightness, and environmental stability can significantly impact experimental outcomes and reproducibility. For instance, Cy5 conjugates are more prone to photobleaching and exhibit self-quenching at higher degrees of labeling, which reduces the total fluorescence signal. [REFS-1, REFS-2] Furthermore, Cy5 fluorescence is sensitive to pH changes, whereas Alexa Fluor 647 maintains stable fluorescence over a broad pH range, a crucial factor for quantitative applications in varying biological buffers. These differences mean that substituting Alexa Fluor 647 with spectrally matched alternatives can lead to lower signal-to-noise ratios, inconsistent data, and the need for significant protocol re-optimization.

Substitution Risk

Photostability & brightness

Analog dyes such as Cy5 may show lower photobleaching resistance and reduced brightness, which can shift quantitative assay outcomes.

Labeling efficiency & charge

Differences in sulfonation and net charge affect conjugation efficiency and non-specific binding, potentially altering signal-to-noise ratios.

Super-resolution compatibility

Photoswitching kinetics and localization precision in dSTORM differ among far-red dyes; Cy5 or Atto 647N may not reproduce reported Alexa Fluor 647 performance.

Superior Photostability for Demanding and Long-Duration Imaging

In direct comparisons, Alexa Fluor 647 demonstrates significantly greater resistance to photobleaching than its common substitute, Cy5. [1] This enhanced photostability is critical for applications requiring intense or prolonged light exposure, such as super-resolution microscopy (STORM) and time-lapse live-cell imaging, ensuring a longer-lasting and more stable signal for data acquisition. [2] While Atto 647N also offers high photostability, Alexa Fluor 647 provides a well-documented balance of photophysical properties, including a high photon yield per switching event, making it a reliable choice for quantitative localization-based imaging. [3]

Evidence DimensionPhotostability (Resistance to Photobleaching)
Target Compound DataSignificantly more resistant to photobleaching than Cy5.
Comparator Or BaselineCy5 (Common direct substitute)
Quantified DifferenceQualitatively described as 'significantly more resistant'. [<a href="https://pubmed.ncbi.nlm.nih.gov/14623949/" target="_blank">1</a>] For STORM imaging, Alexa 647 provides a high photon yield of ~5,000 photons per switching event, enabling high localization precision. [<a href="https://www.nature.com/articles/nmeth.1768" target="_blank">3</a>]
ConditionsContinuous illumination in immunocytochemistry, flow cytometry, and super-resolution microscopy contexts. [REFS-1, REFS-3]

This ensures higher quality data and longer imaging times before signal loss, which is critical for quantitative analysis and high-resolution techniques.

Photostability vs. Cy5
Reported
Approx. 2-fold higher resistance to photobleaching
Supports longer imaging sessions
Continuous laser illumination context

Higher Effective Brightness in Conjugates due to Reduced Self-Quenching

Protein conjugates of Alexa Fluor 647 are significantly brighter than those of Cy5, particularly at higher degrees of labeling (DOL). [1] This is because Cy5 is susceptible to forming non-fluorescent aggregates on the protein surface, which quenches the signal. Alexa Fluor 647's sulfonated structure minimizes this self-quenching, allowing more dye molecules to be attached to a protein, resulting in a brighter overall conjugate without a proportional loss in quantum yield. [REFS-1, REFS-2] This directly translates to improved sensitivity in applications like flow cytometry and immunofluorescence. [1]

Evidence DimensionTotal Fluorescence of Antibody Conjugates
Target Compound DataSignificantly higher total fluorescence, especially at high dye-to-protein ratios.
Comparator Or BaselineCy5 antibody conjugates.
Quantified DifferenceAlexa Fluor 647 conjugates can be prepared at higher degrees of labeling without the significant quenching observed with Cy5 conjugates. [REFS-1, REFS-2]
ConditionsConjugation to goat anti-mouse IgG and other proteins, evaluated by spectrophotometry and flow cytometry. [<a href="https://pubmed.ncbi.nlm.nih.gov/14623949/" target="_blank">1</a>]

For assays requiring high sensitivity, this allows for the creation of brighter probes, improving the detection of low-abundance targets without compromising signal due to quenching.

Brightness
Reported
ε = 270,000 M⁻¹cm⁻¹; Φ = 0.33; Brightness ~89,100
Supports low-abundance target detection
Aqueous buffer, pH 7.4

Stable Fluorescence Across a Broad pH Range, Ensuring Quantitative Accuracy

Alexa Fluor 647 exhibits fluorescence that is largely insensitive to pH variations between pH 4 and 10. This is a critical processability and reproducibility advantage over Cy5, which shows pH-dependent fluorescence. [1] The stability of Alexa Fluor 647 ensures that observed changes in signal intensity are due to biological factors, not fluctuations in the local chemical environment or buffer composition. This makes it a more reliable reporter for quantitative measurements where consistency is paramount.

Evidence DimensionFluorescence Stability vs. pH
Target Compound DataStable fluorescence from pH 4 to pH 10.
Comparator Or BaselineCy5 (shows pH-dependent fluorescence).
Quantified DifferenceQualitatively described as pH-insensitive within the specified range, unlike pH-sensitive alternatives. [REFS-1, REFS-2]
ConditionsAqueous buffer solutions across a range of pH values.

This property ensures that quantitative data is reliable and reproducible across different experimental setups, cellular compartments, or buffer systems without artifacts from pH fluctuations.

pH Stability
Class-level
pH 4.0–10.0 with no significant intensity change
Broad buffer compatibility
Qualitative class inference
Conjugation efficiency
Reported
>90% labeling efficiency (IgG)
Reduces free dye background
pH 8.3 bicarbonate, 1 h
dSTORM resolution
Reported
20–35 nm lateral (vs. 30–50 nm Atto 647N, >40 nm Cy5)
Supports higher localization precision
HeLa cells, Vectashield, 638 nm
Non-specific binding
Reported
Net charge −3 (low background) vs. +1 for Atto 647N
Improved signal-to-noise ratio
DNA microarray context

High-Resolution and Super-Resolution Imaging (STORM/PALM)

The superior photostability and high photon output of Alexa Fluor 647 make it a preferred choice for localization-based super-resolution techniques. [1] Its resistance to photobleaching allows for the collection of the large number of photons required to achieve high-precision localization, enabling detailed visualization of subcellular structures beyond the diffraction limit.

Quantitative Multi-Color Flow Cytometry and High-Content Screening

Due to its high conjugate brightness and pH-insensitive fluorescence, Alexa Fluor 647 is highly suitable for quantitative applications like flow cytometry. [2] Its reliable signal ensures that fluorescence intensity is directly proportional to the number of target molecules, which is critical for accurate cell population analysis and high-throughput screening assays.

Development of Robust and Sensitive Immunoassays (ELISA, Western Blot)

The ability to create highly labeled, bright conjugates without significant self-quenching makes Alexa Fluor 647 NHS Ester ideal for developing sensitive detection reagents for plate-based assays and fluorescent Western blotting. [2] The enhanced brightness leads to better signal-to-noise ratios and lower limits of detection for target analytes.

Application Fit

Application
Selection Property
Validation Focus
Flow cytometry
Brightness & pH stability
Low-abundance marker detection
Super-resolution imaging
dSTORM photoswitching & photon yield
Localization precision in fixed cells
Tissue immunofluorescence
Photostability & far-red emission
Signal uniformity in thick specimens
Research immunoassay development
High conjugation efficiency
Degree of labeling & reproducibility

XLogP3

1.8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

941.18391711 Da

Monoisotopic Mass

941.18391711 Da

Heavy Atom Count

62

Explore Compound Types